2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Description

Properties

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESMYIFDOLAREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629690 | |

| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007462-48-7 | |

| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and expected analytical characterization for the novel compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. The information presented herein is compiled from established chemical principles and spectroscopic data from analogous structures, offering a predictive framework for its synthesis and analysis.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 1,3,5-trimethyl-1H-pyrazole. The synthetic workflow involves an initial formylation reaction followed by a reduction of the resulting aldehyde.

chemical properties of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is limited in publicly available literature. This guide compiles available information and provides predicted data and general methodologies based on structurally related compounds. All predicted data should be confirmed through experimental validation.

Core Chemical Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents on this core structure significantly influence its chemical and biological properties.

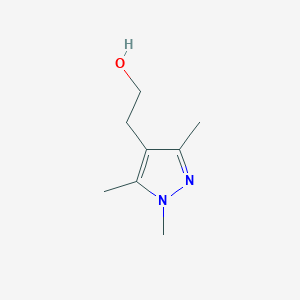

Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 1007462-48-7 | PubChem |

| Molecular Formula | C₈H₁₄N₂O | PubChem |

| Molecular Weight | 154.21 g/mol | PubChem |

| Melting Point | Not available (Predicted: Solid at room temp.) | - |

| Boiling Point | Not available (Predicted: >200 °C) | Prediction |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol and DMSO. | Chemical Principle |

| LogP | 0.6 (Predicted) | PubChem |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlets for the three methyl groups on the pyrazole ring. - A triplet for the methylene group adjacent to the hydroxyl group. - A triplet for the methylene group attached to the pyrazole ring. - A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Signals for the three methyl carbons. - Signals for the two methylene carbons. - Signals for the carbon atoms of the pyrazole ring. |

| IR Spectroscopy | - A broad band around 3300-3500 cm⁻¹ (O-H stretch). - C-H stretching bands around 2850-3000 cm⁻¹. - C=N and C=C stretching bands characteristic of the pyrazole ring around 1500-1600 cm⁻¹. - C-O stretching band around 1050-1150 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 154. - Fragmentation pattern showing loss of water (M-18), and cleavage of the ethanol side chain. |

Experimental Protocols

A specific, validated synthesis protocol for this compound is not documented in the reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazoles.

Proposed Synthesis Workflow:

The Knorr pyrazole synthesis is a common method for creating pyrazole rings. A subsequent functionalization at the 4-position can lead to the desired product.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

-

Synthesis of 1,3,5-Trimethyl-1H-pyrazole:

-

To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.

-

-

Formylation of 1,3,5-Trimethyl-1H-pyrazole (Vilsmeier-Haack reaction):

-

Cool a mixture of phosphorus oxychloride (POCl₃, 1.5 eq) and dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

-

-

Reduction to this compound:

-

Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

-

Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield the final product, which can be further purified by column chromatography.

-

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound have not been identified. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.

General Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

-

Anticancer: Pyrazole-containing compounds have been shown to possess antiproliferative activity against various cancer cell lines.

-

Antimicrobial: A broad range of antibacterial and antifungal activities have been reported for pyrazole derivatives.

-

Analgesic and Antipyretic: Some of the earliest synthetic drugs, such as antipyrine, are based on the pyrazole structure.

Proposed Biological Screening Workflow:

Given the known activities of the pyrazole class, a logical workflow for screening the biological activity of this compound would involve a tiered approach.

Caption: A logical workflow for the biological screening of this compound.

Note: The specific signaling pathways that this compound might modulate are currently unknown and would be the subject of future research. Any identified activity would necessitate further investigation to elucidate the precise mechanism of action.

Conclusion

This compound is a compound with potential for further investigation, given the rich pharmacology of the pyrazole class of molecules. This technical guide provides a summary of the currently available and predicted information. Experimental validation of the predicted properties and the development of a robust synthetic protocol are essential next steps for any research or drug development program involving this compound.

An In-depth Technical Guide to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, a substituted pyrazole derivative. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a prominent structural motif in a vast number of pharmaceutically active compounds.[1][2][3] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6] This document consolidates the available information on this compound, outlines a plausible synthetic pathway based on established chemical principles, and discusses its potential biological significance in the context of related pyrazole compounds.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 1007462-48-7 .

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1007462-48-7 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

Hypothetical Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the public literature, a plausible multi-step synthetic route can be devised based on well-established reactions for pyrazole functionalization. A common strategy involves the formylation of the pyrazole core, followed by carbon chain extension.

Overall Synthetic Scheme

A potential pathway begins with the synthesis of the 1,3,5-trimethyl-1H-pyrazole core, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C4 position. The resulting aldehyde can then be converted to the desired ethanol derivative.

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole

This step is a standard Knorr-type pyrazole synthesis.

-

Materials: Pentane-2,4-dione, Methylhydrazine, Ethanol.

-

Procedure:

-

To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.

-

Step 2: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[7][8][9][10]

-

Materials: 1,3,5-trimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution.

-

Procedure:

-

To a flask containing anhydrous DMF at 0 °C, add POCl₃ (1.1 eq) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[11]

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by column chromatography.[12]

-

Step 3: Synthesis of this compound

This transformation can be achieved via a Wittig reaction to add a one-carbon unit, followed by conversion to the alcohol.[13][14] An alternative is a Grignard reaction with a suitable reagent.[15]

-

Materials: 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or t-BuOK), Tetrahydrofuran (THF), Borane-THF complex, Sodium hydroxide, Hydrogen peroxide.

-

Procedure (Wittig Reaction followed by Hydroboration-Oxidation):

-

Wittig Reaction: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add a strong base (1.1 eq) at 0 °C to generate the ylide. Stir for 1 hour. Add a solution of the pyrazole-4-carbaldehyde (1.0 eq) in THF and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the vinyl-pyrazole product.

-

Hydroboration-Oxidation: Dissolve the vinyl-pyrazole intermediate in anhydrous THF and cool to 0 °C. Add borane-THF complex (1.1 eq) dropwise. Allow the mixture to stir at room temperature for several hours. Carefully add water, followed by aqueous sodium hydroxide and hydrogen peroxide. Stir until the oxidation is complete. Extract the desired alcohol, dry the organic phase, and purify by column chromatography.

-

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the pyrazole scaffold is a key pharmacophore in many approved drugs and clinical candidates.[1][16] The diverse pharmacological profile of pyrazole derivatives suggests several potential areas for investigation.[4][5][6]

Potential Therapeutic Areas:

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[6][17][18] The well-known NSAID Celecoxib, for example, features a diaryl-substituted pyrazole core.[19]

-

Anticancer: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[20] For instance, some pyrazole compounds are potent inhibitors of Janus kinases (JAKs), which are critical components of the JAK/STAT signaling pathway involved in cell growth, proliferation, and survival.[21][22][23]

-

Antimicrobial and Antiviral: The pyrazole nucleus is present in compounds with demonstrated activity against a range of pathogens, including bacteria, fungi, and viruses.[1][24]

Example Signaling Pathway: COX-2 Inhibition

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a primary hypothesis would be the modulation of the arachidonic acid cascade via inhibition of COX-2.

Caption: Simplified COX-2 signaling pathway, a common target for pyrazole-based anti-inflammatory drugs.

Example Signaling Pathway: JAK/STAT Inhibition

The JAK/STAT pathway is another critical target for pyrazole-based therapeutics, particularly in oncology and immunology.[21][25][26]

Caption: Overview of the JAK/STAT signaling pathway, a target for pyrazole-based inhibitors.

Conclusion

This compound (CAS: 1007462-48-7) is a chemical entity belonging to the pharmacologically significant pyrazole class of compounds. While specific biological data and established synthetic protocols for this molecule are sparse in current literature, its structural features suggest potential for biological activity, particularly in areas where other pyrazole derivatives have shown promise, such as anti-inflammatory and anticancer applications. The hypothetical synthetic routes and discussions on potential mechanisms of action provided in this guide are based on well-established chemical and pharmacological principles. They are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further experimental investigation is required to elucidate the precise synthetic methods, physicochemical properties, and pharmacological profile of this compound.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 3. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. onclive.com [onclive.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 26. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, with the CAS number 1007462-48-7, represents a specific analogue within this class. Its structure, featuring a fully substituted pyrazole ring linked to an ethanol moiety, suggests potential applications as a synthon in the development of novel therapeutic agents. Accurate structural elucidation is the cornerstone of any research and development involving such molecules, ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Properties

The chemical structure of this compound is characterized by a central 1,3,5-trimethyl-substituted pyrazole ring with an ethanol group attached at the 4-position.

Molecular Formula: C₈H₁₄N₂O

Molecular Weight: 154.21 g/mol

Caption: Molecular Structure of this compound

Predicted Spectroscopic Data for Structure Elucidation

Due to the absence of publicly available experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic features of similar pyrazole derivatives.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~3.75 | t | 2H | -CH₂-OH |

| ~3.65 | s | 3H | N-CH₃ |

| ~2.60 | t | 2H | Pyrazole-CH₂- |

| ~2.20 | s | 3H | C₃-CH₃ |

| ~2.15 | s | 3H | C₅-CH₃ |

| ~1.80 | t (broad) | 1H | -OH |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~148.0 | C₅ |

| ~138.0 | C₃ |

| ~115.0 | C₄ |

| ~61.0 | -CH₂-OH |

| ~35.0 | N-CH₃ |

| ~25.0 | Pyrazole-CH₂- |

| ~12.0 | C₅-CH₃ |

| ~10.0 | C₃-CH₃ |

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum is useful for identifying the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 2960-2850 | C-H stretch | Aliphatic |

| 1580-1500 | C=N, C=C stretch | Pyrazole ring |

| 1465-1440 | C-H bend | CH₂, CH₃ |

| 1050-1000 | C-O stretch | Primary alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 154 | [M]⁺ (Molecular ion) |

| 139 | [M - CH₃]⁺ |

| 123 | [M - CH₂OH]⁺ |

| 111 | [M - C₂H₅O]⁺ |

| 96 | [C₅H₈N₂]⁺ (Trimethylpyrazole fragment) |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by a Wittig reaction and subsequent hydroboration-oxidation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

-

Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

-

Add a solution of 1,3,5-trimethylpyrazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Ethenyl-1,3,5-trimethyl-1H-pyrazole

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Step 3: Synthesis of this compound

-

In a flame-dried flask under nitrogen, dissolve 4-ethenyl-1,3,5-trimethyl-1H-pyrazole (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Cool the mixture to 0 °C and slowly add water to quench the excess borane.

-

Add aqueous sodium hydroxide (3M, 1.5 equivalents) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 equivalents), maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the final product by column chromatography.

Characterization Workflow

Caption: General workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. While experimental data is not currently available in the public domain, the predicted spectroscopic data and proposed synthetic pathway offer a solid starting point for researchers. The detailed protocols and expected data tables serve as a practical resource for the synthesis and characterization of this and related pyrazole derivatives, facilitating further exploration of their potential in drug discovery and materials science. It is recommended that any future work on this compound involves a thorough experimental validation of the data presented herein.

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, including its nomenclature, chemical properties, and a proposed synthetic pathway. Due to the limited availability of published experimental data for this specific molecule, this guide also details established protocols for the synthesis of its key precursor and proposes a viable route to the final compound.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry.

Nomenclature and Synonyms

The standard nomenclature for this compound is presented below. Currently, there are no widely recognized synonyms beyond minor formatting variations.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 1007462-48-7 |

| MDL Number | MFCD08060042[1] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Physical State | Not specified (likely a liquid or low-melting solid) |

Proposed Synthetic Pathway

A specific, documented synthesis for this compound is not available in the current body of scientific literature. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions and the known synthesis of its logical precursor, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

The proposed pathway involves two main stages:

-

Vilsmeier-Haack Formylation : The synthesis of the key intermediate, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, from 1,3,5-trimethyl-1H-pyrazole.

-

Chain Extension and Reduction : A one-carbon homologation of the aldehyde to an epoxide, followed by reduction to yield the target ethanol derivative.

A schematic of this proposed workflow is provided below.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key intermediate and the proposed final step.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is based on the well-established Vilsmeier-Haack reaction, which is a standard method for the formylation of electron-rich heterocyclic compounds.[2]

Materials:

-

1,3,5-trimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. Maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

-

Dissolve 1,3,5-trimethyl-1H-pyrazole in a minimal amount of dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-70°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, which can be further purified by column chromatography or distillation.

Proposed Synthesis of this compound from Carbaldehyde

The following is a proposed, theoretical protocol for the conversion of the intermediate aldehyde to the target compound. This method utilizes the Corey-Chaykovsky reaction for homologation, followed by a standard reduction.

Materials:

-

1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

-

Trimethylsulfonium iodide ((CH₃)₃S⁺I⁻)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Epoxide Formation (Corey-Chaykovsky Reaction): a. In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfonium iodide and sodium hydride in anhydrous tetrahydrofuran (THF). b. Stir the suspension at room temperature for approximately 1 hour, during which hydrogen gas will evolve, and the sulfur ylide will form. c. Cool the mixture in an ice bath and add a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in anhydrous THF dropwise. d. After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde. e. Quench the reaction by carefully adding water. Extract the product with diethyl ether. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate epoxide.

-

Reduction of the Epoxide: a. In a separate flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether. b. Cool the suspension in an ice bath and add a solution of the crude epoxide from the previous step in anhydrous diethyl ether dropwise. c. After the addition, allow the mixture to stir at room temperature for several hours. d. Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). e. Stir the resulting mixture until a granular precipitate forms. f. Filter the solid and wash it thoroughly with diethyl ether. g. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound. The product can be purified by silica gel column chromatography.

Conclusion

This compound is a compound for which detailed experimental data is not widely published. This guide provides its fundamental chemical identifiers and outlines a logical, proposed synthetic route starting from the formylation of the corresponding pyrazole. The provided experimental protocols for the synthesis of the key carbaldehyde intermediate are based on established methods. The subsequent conversion to the target ethanol derivative is a proposed pathway and should be approached with standard laboratory practices for reaction optimization and characterization. Further research is required to fully characterize the physical and chemical properties of this compound and to develop validated synthetic procedures.

References

The Discovery of Novel Pyrazole Derivatives: A Technical Guide for Researchers

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features allow for versatile modifications, leading to a broad spectrum of pharmacological activities.[2][3] Pyrazole derivatives have been successfully developed into FDA-approved drugs for a range of conditions, from inflammation and pain to cancer and erectile dysfunction, underscoring their therapeutic significance.[3][4] This technical guide provides an in-depth overview of recent advancements in the discovery of novel pyrazole derivatives, with a focus on their anti-inflammatory and anticancer applications. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows.

Anti-Inflammatory Pyrazole Derivatives

Pyrazole-based compounds have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and the modulation of signaling pathways like NF-κB.[1][5] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs), and the pyrazole scaffold has proven to be highly effective in achieving this selectivity, as exemplified by the commercial drug Celecoxib.[1]

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected novel pyrazole derivatives against COX-1 and COX-2 enzymes. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID/Description | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3,5-diarylpyrazole derivative | COX-2 | 0.01 | - | [1] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | 4 | [1] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | - | [1] |

| Pyrazolo-pyrimidine | COX-2 | 0.015 | - | [1] |

| Pyrazole derivative with SOMe group | COX-2 | - | High | [5] |

| Methoxy-substituted pyrazole | COX-2 | - | 17.47 | [5] |

| Pyrazole derivative | COX-2 | 0.73 | - | [5] |

| Thiazolidindione-pyrazole hybrid (128a) | COX-2 | - | High | [6] |

| Thiazolidindione-pyrazole hybrid (128b) | COX-2 | - | High | [6] |

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8] The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7] Novel pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[7]

Anticancer Pyrazole Derivatives

The versatility of the pyrazole scaffold has been extensively exploited in the design of novel anticancer agents.[2] These derivatives target a wide array of crucial cellular components and signaling pathways implicated in cancer progression, including protein kinases, tubulin, and cell cycle regulators.[9]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic and inhibitory activities of various novel pyrazole derivatives against different cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole carbaldehyde derivative (43) | MCF-7 (Breast) | 0.25 | [2] |

| Pyrazole benzothiazole hybrid (25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [2] |

| Indole-pyrazole derivative (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Indole-pyrazole derivative (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Pyrazole-oxindole hybrid | Various | - | [10] |

| Naphthyl-pyrazoline hybrid (Vc) | MCF-7, HeLa, HepG-2 | 1.19, 2.47, 2.50 | [11] |

| Pyrazole hybrid chalcone (5o) | MCF-7, SiHa, PC-3 | 2.13, 4.34, 4.46 | [12] |

| Pyrazole derivative (4k) | PC-3 | 0.015 | [13] |

| Pyrazole derivative (5a) | PC-3 | 0.006 | [13] |

| Pyrazole derivative (4a) | HepG2 | 4.4 | [14] |

| Pyrazole derivative (5a) | HepG2 | 3.46 | [14] |

| Pyrazole derivative (6b) | HepG2 | 2.52 | [14] |

Table 2: Inhibition of Kinases and Tubulin by Pyrazole Derivatives

| Compound ID/Description | Target | IC50 / Ki (µM) | Reference |

| Pyrazole carbaldehyde derivative (43) | PI3 Kinase | Potent Inhibitor | [2] |

| Bidentate pyrazole ligand-Cu(II) complex | EGFR, CDK2 | Significant Interaction | [2] |

| Indole-pyrazole derivative (33) | CDK2 | 0.074 | [2] |

| Indole-pyrazole derivative (34) | CDK2 | 0.095 | [2] |

| Pyrazole-based compound | EGFR, VEGFR-2 | 0.09, 0.23 | [2] |

| Pyrazole derivative (5b) | Tubulin Polymerization | 7.30 | [6] |

| Indolo–pyrazole-thiazolidinone (6c) | Tubulin Polymerization | < 1.73 | [5] |

| Pyrazole derivative (4a) | VEGFR2 | 0.55 | [14] |

| Pyrazole derivative (4a) | CDK2 | 0.205 | [14] |

| Pyrazole derivative (6b) | VEGFR2 | 0.2 | [14] |

| Pyrazole derivative (6b) | CDK2 | 0.458 | [14] |

| Pyrazole derivative (15) | CDK2 | 0.005 (Ki) | [15] |

| Naphthyl-pyrazoline hybrid (Vc) | Tubulin Polymerization | 1.47 | [11] |

Signaling Pathways in Cancer

1. VEGF/VEGFR-2 Signaling Pathway:

The Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are pivotal in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17] Pyrazole derivatives have been designed to inhibit VEGFR-2, thereby blocking downstream signaling and suppressing angiogenesis.[16]

2. PI3K/Akt/mTOR Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18][19] Its dysregulation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[20] Pyrazole-based compounds have been developed as potent inhibitors of various components of this pathway.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazole derivatives and key in vitro and in vivo biological assays.

Synthesis of Pyrazole Derivatives: The Knorr Synthesis

The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles, involving the condensation of a β-ketoester with a hydrazine.[1]

Experimental Workflow: Knorr Pyrazole Synthesis

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine the β-ketoester (1.0 equivalent) and the desired hydrazine derivative (1.0-1.2 equivalents).[21] If the reaction is sluggish, a catalytic amount of acid (e.g., glacial acetic acid) can be added.[3]

-

Heating: Heat the reaction mixture under reflux for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[21]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product does not crystallize spontaneously, cool the flask in an ice bath and scratch the inside with a glass rod.[21] Diethyl ether can be added to induce precipitation.[21]

-

Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether or ethanol).[21] The product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[21]

In Vitro Biological Assays

1. MTT Assay for Cytotoxicity:

The MTT assay is a colorimetric method used to assess cell viability.[22]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[23]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.[23]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

2. In Vitro COX Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14]

Protocol:

-

Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2.[4]

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole derivative or a control inhibitor for a specified time (e.g., 10 minutes at 37°C).[4]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[4]

-

Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced, typically using an ELISA-based method to detect PGE2.[4]

3. Kinase Inhibition Assays (VEGFR-2, PI3K, CDK2):

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.[2][25]

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare a kinase buffer, recombinant kinase, substrate (e.g., a specific peptide), and ATP.[1][6]

-

Inhibitor Dilution: Prepare serial dilutions of the pyrazole inhibitor.[1]

-

Kinase Reaction: In a 384-well plate, combine the inhibitor, enzyme, and a mixture of the substrate and ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).[6]

-

Signal Detection: Add a reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity. Read the luminescence using a plate reader.[6]

4. Tubulin Polymerization Inhibition Assay:

This assay assesses the effect of a compound on the polymerization of tubulin into microtubules.[6][13]

Protocol:

-

Tubulin Preparation: Use a commercially available tubulin polymerization assay kit containing purified tubulin.[26]

-

Reaction Mixture: In a 96-well plate, combine the tubulin, a fluorescence-based reporter, and various concentrations of the pyrazole derivative or controls (e.g., colchicine as an inhibitor, paclitaxel as a promoter).[13]

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C. An inhibition of tubulin polymerization will result in a decrease in the rate of fluorescence increase.[13]

In Vivo Biological Assay

Carrageenan-Induced Paw Edema in Mice:

This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[27]

Protocol:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrazole derivative or a control vehicle (e.g., saline) to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the subplantar region of the right hind paw of each mouse.

-

Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The ongoing exploration of novel derivatives has led to the identification of potent and selective inhibitors of key biological targets in inflammation and cancer. The methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to contribute to this exciting field. Future efforts will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to translate their preclinical efficacy into clinical success.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. adooq.com [adooq.com]

- 8. medium.com [medium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.es [promega.es]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. PI3 Kinase Activity/Inhibitor ELISA | 17-493 [merckmillipore.com]

Spectroscopic and Synthetic Profile of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Technical Guide

For Immediate Release

Manchester, UK – December 27, 2025 – This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the pyrazole derivative 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS No. 1007462-48-7). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

While a comprehensive search of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data for this compound, this guide presents a detailed theoretical analysis of its expected spectroscopic properties. This includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside a plausible synthetic pathway. The information herein is derived from the analysis of structurally similar pyrazole derivatives and established principles of organic chemistry.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1007462-48-7 |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous pyrazole and ethanol derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | t | 2H | -CH₂-OH |

| ~3.65 | s | 3H | N-CH₃ |

| ~2.65 | t | 2H | Pyrazole-CH₂- |

| ~2.25 | s | 3H | C₃-CH₃ |

| ~2.20 | s | 3H | C₅-CH₃ |

| ~1.80 | br s | 1H | -OH |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C₅ (Pyrazole) |

| ~138.0 | C₃ (Pyrazole) |

| ~115.0 | C₄ (Pyrazole) |

| ~61.0 | -CH₂-OH |

| ~35.0 | N-CH₃ |

| ~28.0 | Pyrazole-CH₂- |

| ~12.0 | C₅-CH₃ |

| ~10.0 | C₃-CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch (pyrazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| 1260-1000 | Strong | C-O stretch (primary alcohol) |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole, followed by a Wittig reaction and subsequent hydroboration-oxidation.

Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2)

To a solution of 1,3,5-trimethylpyrazole (1) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The reaction mixture is then heated to 60-70 °C for several hours. After completion, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) , is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Synthesis of 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3)

Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) and treated with a strong base such as n-butyllithium at 0 °C to generate the ylide. A solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (2) in THF is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched with water, and the product, 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) , is extracted, dried, and purified.

Synthesis of this compound (4)

To a solution of 4-(vinyl)-1,3,5-trimethyl-1H-pyrazole (3) in anhydrous THF at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C, and a solution of sodium hydroxide and hydrogen peroxide is added carefully. The mixture is stirred for a few hours, and the product, this compound (4) , is extracted, dried, and purified by column chromatography.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationships for spectroscopic analysis.

Caption: Proposed synthetic pathway for this compound.

Caption: Logical workflow for the structural elucidation using spectroscopic data.

This technical guide, while based on theoretical predictions, provides a solid foundation for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer valuable benchmarks for the analysis of experimentally obtained spectra.

An In-depth Technical Guide on the Physical Properties of Trimethyl-pyrazole Ethanol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of trimethyl-pyrazole ethanol compounds. Due to a scarcity of publicly available data on the specific ethanol derivatives, this guide leverages data from the closely related analog, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, as a predictive reference. This document outlines detailed experimental protocols for the determination of key physical properties, including melting point, boiling point, solubility, and pKa. Furthermore, it explores the potential biological relevance of this class of compounds by examining their inhibitory effects on crucial signaling pathways. Visual diagrams of these pathways are provided to illustrate the mechanism of action for pyrazole derivatives as potential therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a diverse range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The substitution pattern on the pyrazole ring significantly influences the physicochemical properties of these molecules, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. This guide focuses on trimethyl-pyrazole ethanol compounds, a specific subset of pyrazole derivatives with potential applications in drug discovery and development.

Physical Properties

Table 1: Physical and Chemical Properties of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [1][2] |

| Molecular Weight | 140.19 g/mol | [1] |

| Boiling Point | 263.8 °C at 760 mmHg | [3] |

| Density | 1.1 g/cm³ | [3] |

| LogP (calculated) | 0.52924 | [1] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

| Physical Form | Liquid | [4] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties of trimethyl-pyrazole ethanol compounds.

Synthesis of Trimethyl-pyrazole Ethanol Compounds

A general method for the synthesis of pyrazole-1-ethanol derivatives involves the reaction of a substituted pyrazole with a suitable epoxide. The following protocol is adapted from this general principle for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Protocol for the Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethylpyrazole in a suitable anhydrous solvent such as xylene.

-

Addition of Reagent: To this solution, add a stoichiometric equivalent of propylene oxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2 to 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline trimethyl-pyrazole ethanol compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a column height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point of the compound.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

Protocol (Microscale):

-

Sample Preparation: Place a few drops of the liquid trimethyl-pyrazole ethanol compound into a small test tube.

-

Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube.

-

Heating: Heat the test tube in a suitable heating bath.

-

Observation: Observe the capillary. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

Data Recording: Remove the heat source and allow the liquid to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point.

Solubility Determination

The solubility of a compound in various solvents is critical for its formulation and biological testing. The shake-flask method is a common and reliable technique.

Protocol:

-

Sample Preparation: Add an excess amount of the trimethyl-pyrazole ethanol compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a standard method for pKa determination.

Protocol:

-

Solution Preparation: Prepare a solution of the trimethyl-pyrazole ethanol compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is in its protonated or deprotonated form.

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of trimethyl-pyrazole ethanol compounds is limited, the broader class of pyrazole derivatives has been extensively studied as inhibitors of various protein kinases involved in cell signaling pathways critical to cancer progression. Two such pathways are the mTOR (mechanistic target of rapamycin) and VEGFR (vascular endothelial growth factor receptor) signaling pathways.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6] Pyrazole derivatives have been identified as potent inhibitors of mTOR kinase.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. VEGF signaling pathway | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] The unique structural features of the pyrazole ring have led to the development of a vast number of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] Several pyrazole-based compounds have been successfully developed into clinically used drugs, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction medication sildenafil, highlighting the therapeutic potential of this heterocyclic motif.[1] Pyrazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] This technical guide provides a comprehensive overview of the preliminary biological screening of pyrazole compounds, including summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Screening of Pyrazole Compounds

The search for novel anticancer agents is a major focus of drug discovery, and pyrazole derivatives have emerged as a promising class of compounds.[5][6][7] They have been shown to target various mechanisms involved in cancer progression, including the inhibition of kinases such as EGFR, VEGFR-2, CDK2, and PI3K, as well as inducing apoptosis and disrupting microtubule formation.[5][8]

Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Cancer Cell Line(s) | IC50 (µM) | Target(s)/Mechanism of Action |

| Indole-Pyrazole Hybrid (33) [5] | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (IC50 = 0.074 µM) |

| Indole-Pyrazole Hybrid (34) [5] | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition (IC50 = 0.095 µM) |

| Selanyl-1H-pyrazole (53) [5] | HepG2 | 15.98 | Dual EGFR and VEGFR-2 Inhibitor |

| Selanyl-1H-pyrazole (54) [5] | HepG2 | 13.85 | Dual EGFR and VEGFR-2 Inhibitor |

| Benzimidazole-pyrazolo[1,5-a]pyrimidine (18, 19, 20, 21) [5] | MCF7, A549, HeLa, SiHa | Micro- to nano-molar range | Potent and selective cytotoxicity |

| Pyrazole carbaldehyde derivative (43) [5] | MCF7 | 0.25 | PI3 Kinase Inhibitor |

| Tetrahydrothiadiazolopyrimidine-pyrazole hybrid [6] | MCF-7 | 5.8 - 9.3 | - |

| Pyrazole benzamide and dihydro triazinone derivatives [6] | HCT-116, MCF-7 | 7.74 - 82.49 (HCT-116), 4.98 - 92.62 (MCF-7) | Antiproliferative |

| Chromene-pyrazole hybrid [6] | K562 | 0.5 - 3.0 | Anti-leukemic, high selectivity |

| Thiazolyl pyrazole carbaldehyde hybrid (181) [9] | HeLa, MCF-7, A549 | 9.05 (HeLa), 7.12 (MCF-7), 6.34 (A549) | Antiproliferative |

| 1,3,5-triazine-based pyrazole hybrid [9] | - | - | EGFR Tyrosine Kinase Targeting |

| Tetrahydrothiochromeno[4,3-c]pyrazole (159a, 159b) [9] | MGC-803 | 15.43 (159a), 20.54 (159b) | Anticancer |

| Diphenyl pyrazole–chalcone (6b, 6d) [10] | HNO-97 | 10 (6b), 10.56 (6d) | Cytotoxic |

| Pyrazole-thiourea derivative (C5) [11] | MCF-7 | 0.08 | EGFR Inhibitor (IC50 = 0.07 µM) |

Experimental Protocols: Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

-

Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[12]

-

Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to that of the untreated control wells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Many pyrazole compounds exert their anticancer effects by inhibiting specific kinases. The general principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor.

Example: EGFR Kinase Inhibition Assay

-

Reaction Setup: In a microplate well, combine the EGFR enzyme, a specific peptide substrate, and the test pyrazole compound at various concentrations in a kinase reaction buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate by the enzyme.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assays: Using ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescent Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Fluorescence/TR-FRET Assays: Using a europium-labeled antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hereditybio.in [hereditybio.in]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inotiv.com [inotiv.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the pyrazole core, detailing its synthesis, physicochemical properties, and profound impact on drug discovery, with a focus on key approved drugs. The quantitative data, experimental protocols, and signaling pathways presented herein offer a valuable resource for professionals engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Structure-Activity Relationship

The pyrazole ring's unique electronic and structural features contribute significantly to its pharmacological prowess. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] The arrangement of its nitrogen atoms influences its basicity, which is lower than that of its isomer, imidazole.[1] This property, along with its relative stability and potential for diverse substitutions at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The structure-activity relationship (SAR) of pyrazole derivatives is highly dependent on the nature and position of substituents on the core ring. Modifications can significantly impact a compound's binding affinity, selectivity, and metabolic stability. For instance, the strategic placement of specific functional groups can enhance interactions with the active sites of enzymes or receptors, leading to increased potency and reduced off-target effects.

Prominent Pyrazole-Containing Drugs: A Quantitative Overview

The therapeutic success of the pyrazole scaffold is exemplified by a growing number of FDA-approved drugs targeting a range of diseases, from inflammation and cancer to cardiovascular conditions.[2] The following tables summarize key quantitative data for several prominent pyrazole-containing drugs, offering a comparative look at their bioactivity and pharmacokinetic profiles.

| Drug | Target(s) | IC50 / Ki | Indication |

| Celecoxib | COX-2 | IC50: 40 nM (in vitro) | Anti-inflammatory, Analgesic[3] |

| Ruxolitinib | JAK1, JAK2 | IC50: 3.3 nM (JAK1), 2.8 nM (JAK2) | Myelofibrosis, Polycythemia Vera[4] |

| Axitinib | VEGFR-1, -2, -3 | IC50: 0.1 nM (VEGFR-1), 0.2 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3) | Renal Cell Carcinoma[5] |

| Ibrutinib | BTK | IC50: 0.5 nM | B-cell malignancies[6] |

Table 1: Bioactivity of Selected Pyrazole-Containing Drugs

| Drug | Oral Bioavailability | Half-life (t1/2) | Protein Binding | Primary Metabolism |

| Celecoxib | ~22-40% | ~11 hours | >97% | CYP2C9[7] |

| Ruxolitinib | ~95% | ~3 hours | ~97% | CYP3A4[8][9] |

| Axitinib | ~58% | 2.5-6.1 hours | >99% | CYP3A4/5, UGT1A1 |

| Ibrutinib | ~2.9% | 4-6 hours | 97.3% | CYP3A4 |

Table 2: Pharmacokinetic Properties (ADME) of Selected Pyrazole-Containing Drugs

Key Signaling Pathways Targeted by Pyrazole Drugs

Many pyrazole-containing drugs exert their therapeutic effects by inhibiting key signaling pathways implicated in disease pathogenesis. The following diagrams, rendered in DOT language, illustrate the mechanisms of action for several important pyrazole-based kinase inhibitors.

Caption: VEGFR Signaling Pathway and the inhibitory action of Axitinib.

Caption: JAK-STAT Signaling Pathway and the inhibitory action of Ruxolitinib.

Caption: B-cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key pyrazole drug, Celecoxib, and for essential biological assays used to evaluate the activity of pyrazole-containing compounds.

Synthesis of Celecoxib

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

Materials: 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium methoxide, Toluene, Hydrochloric acid.

-

Procedure:

-

To a solution of sodium methoxide in toluene, add a solution of 4'-methylacetophenone in toluene at room temperature.

-

Stir the resulting mixture.

-

Slowly add a solution of ethyl trifluoroacetate in toluene.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Cool the reaction mixture and pour it into aqueous hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dione intermediate.[10]

-

Step 2: Cyclocondensation to form Celecoxib

-

Materials: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol, Water.

-

Procedure:

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in a mixture of ethanol and water is heated to reflux.[2]

-

The reaction is stirred for several hours and monitored for completion.

-

Cool the reaction mixture to facilitate the precipitation of the product.

-

Filter the solid, wash with water, and dry to obtain crude Celecoxib.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

-

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a pyrazole compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

-

Materials: Kinase of interest, substrate peptide/protein, ATP, kinase assay buffer, test compound (pyrazole derivative), ADP-Glo™ Kinase Assay kit (or similar).

-

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase and the test compound dilutions. Incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

-

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to screen for COX-2 inhibitors.

-